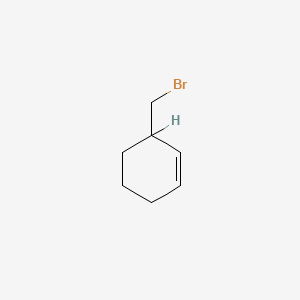

3-(Bromomethyl)cyclohexene

Description

Significance and Research Context of 3-(Bromomethyl)cyclohexene

This compound is an organic compound featuring a cyclohexene (B86901) ring substituted with a bromomethyl group. smolecule.com Its chemical structure, containing both a reactive alkyl halide and a carbon-carbon double bond, makes it a versatile and significant building block in the field of organic synthesis. The unique positioning of the bromine atom on a carbon adjacent to the double bond (an allylic position) confers specific reactivity upon the molecule, which is a central focus of research. This compound serves as a valuable intermediate for creating more complex molecular architectures, finding utility in areas such as pharmaceutical chemistry and material science. smolecule.com Its distinct reactivity profile allows it to participate in a variety of chemical transformations that are not as easily accessible with its structural analogs. smolecule.com

Scope of Academic Inquiry Pertaining to this compound

Academic investigation into this compound primarily revolves around its synthesis, reactivity, and application as a synthetic intermediate. Researchers explore efficient methods for its preparation and study its behavior in various chemical reactions. Key areas of inquiry include its participation in nucleophilic substitution and elimination reactions, as well as electrophilic additions to the double bond. smolecule.com The compound's role as an alkylating agent is of particular interest, as it allows for the introduction of the cyclohexenylmethyl moiety into other molecules. rsc.org Studies often focus on its interactions with nucleophiles and its use in constructing functional materials and complex organic molecules. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 34825-93-9 |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol |

| Canonical SMILES | C1CC=CC(C1)CBr |

Data sourced from multiple references. smolecule.comnih.govchemsrc.comechemi.comchemspider.com

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDIHSPUUCHBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858808 | |

| Record name | 3-(Bromomethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34825-93-9 | |

| Record name | 3-(Bromomethyl)cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034825939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl Cyclohexene

Allylic Bromination Strategies for 3-(Bromomethyl)cyclohexene Synthesis

Allylic bromination is a selective process that introduces a bromine atom to a carbon atom adjacent to a double bond. pearson.com This selectivity is crucial for synthesizing compounds like this compound from appropriate precursors.

The most common and effective method for the synthesis of this compound and related allylic bromides is through the use of N-Bromosuccinimide (NBS). pearson.commasterorganicchemistry.com NBS serves as an excellent source of bromine for radical reactions. organic-chemistry.org It is a crystalline solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com The reaction is typically carried out by treating a cyclohexene (B86901) derivative, such as 3-methylcyclohexene (B1581247), with NBS in the presence of a radical initiator. chegg.comvaia.com

The general reaction involves the substitution of an allylic hydrogen with a bromine atom. quora.com Using an unsymmetrical alkene like 3-methylcyclohexene can lead to a mixture of products due to the presence of multiple, non-equivalent allylic positions. pearson.comopenochem.org The reaction's success hinges on maintaining a low concentration of bromine (Br₂) and hydrogen bromide (HBr), a condition effectively achieved by using NBS. masterorganicchemistry.com This low concentration favors the desired radical substitution pathway and suppresses the competing electrophilic addition of bromine across the double bond, which would otherwise form vicinal dibromides. masterorganicchemistry.com

Table 1: Representative Conditions for Allylic Bromination using NBS

| Substrate | Reagent | Initiator | Solvent (Typical) | Key Product(s) |

|---|---|---|---|---|

| 3-Methylcyclohexene | NBS | Light (hν) or Heat (Δ) | CCl₄ (Carbon tetrachloride) | Mixture of allylic bromides, including this compound and 3-bromo-3-methylcyclohexene. quora.comopenochem.org |

The synthesis of this compound via allylic bromination proceeds through a free-radical chain reaction mechanism. quora.comchemtube3d.com This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a bond to form initial radicals. This is typically achieved by exposing the mixture to light (photochemical initiation) or heat (thermal initiation). pearson.comucr.edu The initiator causes a small amount of Br₂ (formed from NBS reacting with trace HBr) to split into two bromine radicals (Br•). masterorganicchemistry.comucr.edu

Propagation: This stage consists of a cycle of two repeating steps that generate the product and regenerate a radical to continue the chain.

Step 1: A bromine radical (Br•) abstracts a hydrogen atom from an allylic position of the cyclohexene derivative. This is the rate-determining step and forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr). stackexchange.comchemtube3d.com The stability of the resulting radical is paramount; tertiary allylic radicals are more stable and form faster than secondary, which are more stable than primary. openochem.org

Step 2: The newly formed allylic radical reacts with a molecule of Br₂ (which is generated in situ from the reaction of HBr with NBS) to form the allylic bromide product, such as this compound. masterorganicchemistry.com This step also generates a new bromine radical (Br•), which can then participate in another cycle of propagation. chemtube3d.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in various ways, such as two bromine radicals combining to form Br₂ or a bromine radical combining with an allylic radical. These steps stop a particular chain reaction.

The resonance stabilization of the intermediate allylic radical is a key factor. For a precursor like 3-methylcyclohexene, hydrogen abstraction can lead to different allylic radicals, each with resonance structures that delocalize the unpaired electron. openochem.org Bromination can occur at any carbon atom that bears partial radical character, leading to a mixture of isomeric products. The major product generally derives from the most stable radical intermediate. quora.comopenochem.org

Radical Reaction Pathways for this compound Synthesis

Radical reactions are central to the formation of this compound. The initiation of these radical processes can be achieved through different energy inputs.

Photochemical methods, often employing UV light, are a standard way to initiate radical bromination. quora.com The energy from light (hν) is sufficient to cause homolytic fission of the weak Br-Br bond, generating the bromine radicals necessary to start the chain reaction. stackexchange.comucr.edu The reaction between cyclohexene and Br₂ in the presence of UV light preferentially yields 3-bromocyclohexene (B24779) via a radical substitution mechanism, rather than the 1,2-dibromocyclohexane (B1204518) that would form through an ionic addition reaction in the dark. stackexchange.comechemi.com This highlights the critical role of light in directing the reaction towards the desired allylic substitution pathway.

Heat can also be used as an initiator for radical bromination. pearson.com At higher temperatures, thermal energy can induce the homolytic cleavage of bonds to generate radicals. quora.com Research on the bromination of related diene systems, such as 1,2-dimethylenecyclohexane, has shown that increasing the reaction temperature leads to a greater proportion of radical bromination products. dergipark.org.tr This indicates that thermal conditions can effectively promote the radical pathway over competing ionic pathways, which is essential for the synthesis of allylic bromides like this compound.

Emerging and Alternative Synthetic Routes to this compound

While NBS-mediated allylic bromination is the dominant synthetic strategy, other methods and reagents can be considered for the synthesis of this compound and related structures.

Alternative Brominating Agents: Other reagents can serve as sources of bromine for radical reactions. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) has been used for the radical bromination of other substrates and could potentially be applied to cyclohexene derivatives. thieme-connect.de

Functional Group Interconversion: An alternative to direct bromination at the allylic methyl group involves the conversion of a different functional group at that position. A plausible, though less direct, route would be the bromination of a precursor alcohol, such as 3-(hydroxymethyl)cyclohexene. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used to convert alcohols to alkyl bromides. This approach would involve a nucleophilic substitution mechanism rather than a radical pathway.

Ring-Opening Synthesis: Innovative strategies in organic synthesis sometimes involve ring-opening reactions. For example, the synthesis of a related compound, methyl 3-bromomethylbut-3-enoate, was achieved through the cleavage of a cyclopropane (B1198618) ring in a suitable precursor. researchgate.net While not directly demonstrated for this compound, such methodologies represent novel synthetic designs that could potentially be adapted for its formation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-dibromocyclohexane |

| 1,3-dibromo-5,5-dimethylhydantoin |

| This compound |

| 3-(hydroxymethyl)cyclohexene |

| 3-Bromocyclohexene |

| 3-Methylcyclohexene |

| Bromine |

| Carbon tetrachloride |

| Cyclohexene |

| Hydrogen bromide |

| N-Bromosuccinimide (NBS) |

| Phosphorus tribromide |

| Succinimide (B58015) |

Chemical Reactivity and Transformation of 3 Bromomethyl Cyclohexene

Electrophilic Addition Reactions at the Cyclohexene (B86901) Double Bond of 3-(Bromomethyl)cyclohexene

The double bond in the cyclohexene ring is electron-rich, making it susceptible to attack by electrophiles. This leads to electrophilic addition reactions where the π bond is broken and two new σ bonds are formed. libretexts.orgchemguide.co.uk

Hydrogen Halide Additions to this compound

When this compound reacts with hydrogen halides (HX, such as HBr or HCl), an electrophilic addition occurs across the double bond. libretexts.orglibretexts.org The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen atom of the HX molecule. shout.education This breaks the hydrogen-halogen bond and forms a carbocation intermediate and a halide ion. pressbooks.pub The halide ion then acts as a nucleophile, attacking the carbocation to form the final dihalogenated product. pressbooks.pub For instance, the reaction with HBr yields a dibrominated cyclohexane (B81311) derivative. pdx.edu The rate of this reaction is dependent on the nature of the halogen, increasing in the order HF < HCl < HBr < HI, which corresponds to the decreasing strength of the H-X bond. libretexts.org

Regioselectivity and Stereoselectivity in Electrophilic Additions to this compound

Electrophilic additions of hydrogen halides to unsymmetrical alkenes are typically regioselective, following Markovnikov's rule. wikipedia.orglibretexts.org This rule states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.orglibretexts.org In the case of this compound, protonation can occur at two different carbons of the double bond, leading to two possible secondary carbocation intermediates. The stability of these intermediates and, consequently, the major product, can be influenced by both the electronic and steric effects of the existing bromomethyl group. oup.com The subsequent attack by the halide ion on the planar carbocation can occur from either face, potentially resulting in a mixture of stereoisomers.

When halogens like Br₂ add across the double bond, the reaction is stereoselective, proceeding through a cyclic halonium ion intermediate. libretexts.orglibretexts.org The nucleophile (a bromide ion) then attacks this intermediate from the side opposite to the ring (anti-addition). libretexts.orgchemistrysteps.com This results in the formation of vicinal dihalides with a trans configuration. chemistrysteps.com

Nucleophilic Substitution Reactions Involving the Bromomethyl Group of this compound

The bromomethyl group provides a site for nucleophilic substitution, where a nucleophile replaces the bromine atom. The nature of this reaction is heavily influenced by the allylic position of the C-Br bond.

Role of the Bromine Atom as a Leaving Group in this compound

In nucleophilic substitution reactions, the bromine atom functions as a leaving group. libretexts.org The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. Bromide (Br⁻) is considered a very good leaving group because it is the conjugate base of a strong acid (HBr), making it a weak base that can stabilize the negative charge it acquires upon departure. uzh.chlibretexts.orgmasterorganicchemistry.com The efficiency of the leaving group is a critical factor in the rate of both Sₙ1 and Sₙ2 reactions. libretexts.orglibretexts.org

Mechanistic Investigations of S_N1 and S_N2 Pathways of this compound

This compound is a primary allylic halide. This structure allows it to undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms, with the predominant pathway determined by the reaction conditions. glasp.costackexchange.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is favored by strong nucleophiles and polar aprotic solvents. uzh.chbyjus.com It is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. uzh.ch This "backside attack" results in an inversion of stereochemistry at the carbon center. uzh.ch Primary halides typically favor the Sₙ2 pathway due to minimal steric hindrance. byjus.commasterorganicchemistry.com

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is favored by weak nucleophiles and polar protic solvents. glasp.cobyjus.com This is a two-step process where the leaving group first departs, forming a carbocation intermediate. masterorganicchemistry.com This initial step is the slow, rate-determining step. byjus.com The resulting carbocation is then rapidly attacked by the nucleophile. byjus.com Although this compound is a primary halide, the carbocation that would form is an allylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized over two carbon atoms. libretexts.orgquora.com This resonance stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway accessible. quora.commasterorganicchemistry.com

The choice between Sₙ1 and Sₙ2 pathways can be directed by the reaction conditions, as summarized in the table below.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.orgglasp.co | Strong (e.g., OH⁻, CN⁻) libretexts.orgglasp.co |

| Substrate | Can form a stable carbocation (allylic) byjus.comquora.com | Primary, less sterically hindered byjus.commasterorganicchemistry.com |

| Solvent | Polar Protic (e.g., water, ethanol) quora.com | Polar Aprotic (e.g., acetone, DMSO) uzh.ch |

| Kinetics | Unimolecular, Rate = k[Substrate] byjus.comquora.com | Bimolecular, Rate = k[Substrate][Nucleophile] byjus.comquora.com |

Allylic Bromination of this compound

Further bromination of this compound can occur at another allylic position on the cyclohexene ring. This selective substitution is typically achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgpearson.comopenstax.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. aklectures.commasterorganicchemistry.com

The mechanism involves three main stages:

Initiation: A small amount of bromine radical (Br•) is generated.

Propagation: The bromine radical abstracts a hydrogen atom from one of the allylic carbons on the cyclohexene ring. libretexts.orgopenstax.org This is favored because allylic C-H bonds are weaker and the resulting allylic radical is stabilized by resonance. libretexts.orgopenstax.org The generated hydrogen bromide (HBr) then reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂). libretexts.orglibretexts.org This low concentration of Br₂ is crucial as it favors the radical substitution pathway over electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.com The allylic radical then reacts with Br₂ to form a dibrominated product and another bromine radical, which continues the chain. libretexts.org

Termination: The reaction ceases when radicals combine with each other.

This reaction would lead to the formation of dibromo-substituted cyclohexene derivatives, with the second bromine atom adding to one of the carbons adjacent to the double bond.

Elimination Reactions of this compound

The presence of a bromine atom, a good leaving group, allows this compound to undergo elimination reactions, typically under basic conditions, to form new carbon-carbon double bonds. smolecule.com

This compound can undergo dehydrobromination when treated with a base. smolecule.comoup.com This reaction involves the removal of the bromine atom and a proton from an adjacent carbon atom. spcmc.ac.in The mechanism is often a concerted, one-step process known as the E2 (elimination, bimolecular) reaction, particularly when a strong base is used. libretexts.org

The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. spcmc.ac.in For the reaction to occur efficiently, a specific stereochemical arrangement is required where the proton to be removed and the leaving group (bromide) are in an anti-periplanar conformation. libretexts.org Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), are particularly effective at promoting elimination over competing substitution reactions. brainly.commasterorganicchemistry.com The bulkiness of the base can influence which proton is abstracted, thereby directing the regioselectivity of the elimination. masterorganicchemistry.commasterorganicchemistry.com

The elimination of HBr from this compound results in the formation of a conjugated diene system. Depending on which proton is abstracted by the base, different alkene products can be formed. Abstraction of a proton from the cyclohexene ring (at C-4 or C-6 relative to the bromomethyl group) can lead to the formation of 1,3-cyclohexadiene. openstax.org Alternatively, abstraction of a proton from the bromomethyl group itself, if a suitable base and conditions are used, could potentially lead to the exocyclic diene, 3-methylenecyclohexene.

The use of a strong, bulky base like potassium tert-butoxide often favors the formation of the less-substituted alkene (the Hofmann product), as it preferentially attacks the less sterically hindered proton. masterorganicchemistry.commasterorganicchemistry.com In contrast, smaller, unhindered bases like sodium ethoxide tend to yield the more thermodynamically stable, more substituted alkene (the Zaitsev product). masterorganicchemistry.com

Table 3: Potential Alkene Products from Elimination of this compound

| Base Type | Favored Product | Product Structure | Rationale | Citation |

|---|---|---|---|---|

| Small, Strong Base (e.g., NaOEt) | Zaitsev Product (more substituted) | 1,3-Cyclohexadiene | Forms the more thermodynamically stable diene. | masterorganicchemistry.com |

| Bulky, Strong Base (e.g., KOtBu) | Hofmann Product (less substituted) | 3-Methylenecyclohexene | Base attacks the sterically more accessible proton. | masterorganicchemistry.commasterorganicchemistry.com |

Interaction Studies of this compound

Interaction studies of this compound primarily revolve around its reactions with nucleophiles, where the carbon atom bonded to the bromine acts as an electrophilic center. smolecule.com

This compound readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. smolecule.com The reactivity is enhanced because it is an allylic halide. This structure allows for stabilization of the transition state in both SN1 and SN2 reaction pathways. quora.com

In an SN1 reaction, the departure of the bromide leaving group forms a resonance-stabilized allylic carbocation. The positive charge is delocalized between the exocyclic carbon and the C-2 carbon of the cyclohexene ring, which increases the rate of cation formation. quora.com In an SN2 reaction, the pi-system of the adjacent double bond can overlap with the orbitals in the transition state, lowering its energy and speeding up the reaction. quora.com The reaction is sensitive to steric hindrance at the electrophilic carbon. libretexts.org

A variety of nucleophiles can be used to displace the bromide, including alkoxides (RO⁻), thiols (RS⁻), and azide (B81097) (N₃⁻). For instance, reaction with an alkoxide, such as sodium ethoxide, in an SN2 fashion is a classic example of the Williamson ether synthesis, which would yield an allylic ether. masterorganicchemistry.com However, strong bases like alkoxides can also lead to competing E2 elimination reactions. masterorganicchemistry.com The choice of solvent is also important; polar aprotic solvents like DMSO or acetonitrile (B52724) can accelerate SN2 reactions by effectively solvating the cation but not the anionic nucleophile, thus increasing its reactivity. libretexts.org

Table 4: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Reaction Type | Citation |

|---|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | Allylic Ether | SN2 / E2 | masterorganicchemistry.com |

| Thiolate | Potassium Thiolate (RSK) | Allylic Thioether | SN2 | |

| Azide | Sodium Azide (NaN₃) | Allylic Azide | SN2 |

Reactivity with Electrophilic Reagents

The chemical behavior of this compound is significantly influenced by the presence of two key reactive sites: the carbon-bromine bond and the carbon-carbon double bond within the cyclohexene ring. The double bond, being an electron-rich region, is susceptible to attack by electrophiles, leading to electrophilic addition reactions.

The double bond in the cyclohexene ring allows for electrophilic addition reactions. smolecule.com For instance, when this compound is treated with electrophiles like bromine (Br₂) or hydrogen halides, the pi bond of the alkene is broken to form new single bonds with the electrophilic species. smolecule.com

The reaction with bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) typically proceeds through a mechanism involving a cyclic bromonium ion intermediate. libretexts.org This intermediate is formed when the bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the transfer of a Br⁺ equivalent to the alkene. libretexts.org The resulting three-membered ring is then opened by a nucleophilic attack from the bromide ion (Br⁻) generated in the first step. libretexts.org This attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition stereochemistry. The final product is a vicinal dihalide, where the two bromine atoms are attached to adjacent carbons that were formerly part of the double bond.

Similarly, the reaction with hydrogen halides (HX) can lead to the formation of bromoalkanes or dibromoalkanes, depending on the reaction conditions. smolecule.com

Table 1: Electrophilic Addition Reactions of this compound

| Reagent | Conditions | Product | Regiochemistry/Mechanism |

| Bromine (Br₂) | CCl₄, 0°C | 1,2-Dibromo-3-(bromomethyl)cyclohexane | Anti-addition via bromonium ion intermediate |

| Hydrogen Halides (e.g., HBr) | Low temperatures | Addition across the double bond | Follows Markovnikov or anti-Markovnikov rules depending on conditions (e.g., presence of peroxides) |

Synergistic Effects in Reactions with Other Halogenated Compounds

The reactivity of this compound can be further explored in reactions involving other halogenated compounds, where combined or synergistic effects can influence the outcome. This is particularly evident in further halogenation reactions, where the existing bromo-substituent and the new halogenating agent can lead to polyhalogenated products.

A key example is the reaction with N-bromosuccinimide (NBS), a common reagent for allylic bromination. While this compound can be synthesized from methylenecyclohexane (B74748) using NBS, it can also undergo further bromination at the other allylic position (C6) when subjected to radical conditions (e.g., heat or light). smolecule.comvaia.com This reaction proceeds via a resonance-stabilized allylic radical, leading to the formation of dibrominated derivatives.

Studies on the bromination of related exocyclic dienes, such as 1,2-dimethylenecyclohexane, provide insight into how temperature and the amount of bromine affect product distribution. dergipark.org.tr At high temperatures and with excess bromine, radical bromination becomes more prominent, leading to the formation of multiple brominated products, including 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene and 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene. dergipark.org.tr This indicates that the presence of an initial brominated product and excess halogenating reagent can synergistically drive the reaction towards more highly halogenated compounds through different mechanistic pathways (electrophilic addition vs. radical substitution). dergipark.org.tr The synergistic effect of geminal halogen and other functional groups has also been noted to facilitate radical reactions in other molecular systems. acs.org

The interaction between different halogen atoms, known as halogen bonding, can also play a role in the solid-state structures and reactivity of halogenated compounds, although this is more commonly studied in the context of crystal engineering. nih.gov

Table 2: Reactions of this compound with Other Halogenating Agents

| Reagent | Conditions | Major Product(s) | Reaction Type |

| N-Bromosuccinimide (NBS) | Heat (hv) or radical initiator | 1,3-Dibromo-3-(bromomethyl)cyclohexane | Allylic Radical Bromination |

| Excess Bromine (Br₂) | High Temperature | Polybrominated products (e.g., 1,2,x-tribromo derivatives) | Electrophilic Addition and Radical Substitution dergipark.org.tr |

Applications of 3 Bromomethyl Cyclohexene in Advanced Organic Synthesis

Intermediate in Complex Organic Molecule Construction

As a reactive intermediate, 3-(Bromomethyl)cyclohexene serves as a crucial starting point for synthesizing more elaborate organic molecules. The presence of both a readily displaceable bromine atom and a double bond that can undergo a variety of addition and cycloaddition reactions allows for sequential and diverse chemical transformations.

The structural framework of this compound is pertinent to the synthesis of pharmaceutical compounds. The bromomethyl group acts as a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of the cyclohexene (B86901) moiety into various molecular scaffolds, a common feature in many biologically active molecules. This reactivity is crucial for building precursors to complex drugs. For instance, related brominated cyclic compounds serve as key starting materials in the synthesis of cardiovascular drugs and other therapeutic agents.

The general strategy involves using the bromomethyl group as a handle to connect the cyclohexene ring to other fragments or pharmacophores. The mechanism often involves the alkylation of nucleophiles like amines, thiols, or carbanions, which is a fundamental step in assembling the carbon skeleton of a target drug molecule. While direct applications in marketed drugs are not extensively documented, its role as a building block for creating libraries of compounds for drug discovery is significant.

Table 1: Potential Pharmaceutical Applications of Related Bromomethyl Structures

| Precursor Compound Class | Therapeutic Area | Role of Bromomethyl Group |

|---|---|---|

| Brominated Cyclohexenes | Cardiovascular | Key intermediate for drug synthesis. |

| Bromomethyl Thiazoles | Anticancer, Anti-infective | Acts as an alkylating agent to modify target molecules. |

| Bromomethyl Naphthalenes | Various | Starting material for novel therapeutic agents. |

The synthesis of complex natural products often relies on strategic bond-forming reactions where versatile building blocks are essential. The cyclohexene motif is a common structural element in many natural products, particularly in terpenes and alkaloids. This compound and structurally similar compounds are valuable precursors in this context.

Research has demonstrated the use of closely related allylic bromides in total synthesis. For example, Barbier-type reactions, which involve the reaction of an organic halide with a carbonyl compound in the presence of a metal like zinc, frequently employ allylic bromides to construct key carbon-carbon bonds. This method has been successfully applied to the synthesis of natural products such as casuarine. Furthermore, the enantiomerically pure derivative, (S)-3-bromocyclohex-2-en-1-ol, was a key starting material in a concise synthesis of the complex diterpenoid alkaloid Talatisamine, showcasing the utility of this structural core. The reactivity of these precursors enables the construction of intricate polycyclic systems found in nature.

Table 2: Examples of Natural Product Synthesis Using Related Precursors |

The Role of this compound in Agrochemical Innovation Remains Undisclosed

The chemical structure of this compound, featuring a reactive allylic bromide and a cyclohexene ring, theoretically allows for a variety of chemical transformations. The bromomethyl group is a versatile handle for introducing the cyclohexene moiety into larger molecules through nucleophilic substitution reactions. The double bond in the cyclohexene ring also offers a site for further functionalization, such as epoxidation, dihydroxylation, or addition reactions, which could be exploited to create diverse molecular architectures for biological screening.

However, a thorough review of scientific databases and patent literature did not yield specific instances where this compound is explicitly named as a key starting material or intermediate in the synthesis of a registered or developmental agrochemical. Similarly, studies focused on synthesizing a series of structural analogs of this compound to systematically investigate their pesticidal activity against specific agricultural pests are not readily found.

General information indicates that various cyclohexene derivatives serve as building blocks in the broader field of organic synthesis, which includes the agrochemical sector. For instance, a US patent describes a class of herbicidal substituted 2-[1-(oxyamino)-alkylidene]-cyclohexane-1,3-diones, where a variety of haloalkyl and haloalkenyl groups are mentioned, though a direct link to this compound is not established. google.com Other research touches upon the synthesis of new quaternary ammonium (B1175870) salts with a terpene function, some of which are derived from cyclohexene structures and have been evaluated for fungicidal and herbicidal activities. researchgate.net

While the potential for this compound in agrochemical research exists due to its chemical functionalities, the absence of specific, documented applications in the current body of scientific and patent literature prevents a detailed discussion on its role in the development of agrochemically relevant compounds or the exploration of its analogs for pesticidal properties. Further research and publication in this specific area would be necessary to elucidate any contributions of this particular compound to advancements in agricultural chemistry.

Comparative Reactivity and Structural Uniqueness of 3 Bromomethyl Cyclohexene

Distinguishing Reactivity Profile from Related Cyclohexene (B86901) Derivatives

The reactivity of 3-(bromomethyl)cyclohexene is markedly different from its structural isomers and related saturated or vinylic analogs due to the influence of the allylic system. This system, where a C-Br bond is adjacent to a C=C double bond, enhances reactivity in both substitution and elimination reactions.

In nucleophilic substitution reactions, this compound exhibits significantly higher reactivity compared to its saturated counterpart, (bromomethyl)cyclohexane, and its vinylic isomer, 1-bromocyclohexene. This heightened reactivity is particularly evident in SN1 and S2 reactions.

SN1 Reactions: The rate-determining step in an SN1 reaction is the formation of a carbocation. This compound readily forms a primary allylic carbocation. Although primary carbocations are typically unstable, this intermediate is significantly stabilized by resonance, delocalizing the positive charge across the allylic system. quora.com This resonance stabilization lowers the activation energy for carbocation formation, making SN1 reactions much faster than for (bromomethyl)cyclohexane, which would form a highly unstable primary carbocation. quora.com Vinylic halides like 1-bromocyclohexene are generally unreactive in SN1 reactions because the resulting vinylic carbocation, with the positive charge on an sp-hybridized carbon, is extremely unstable. libretexts.org

SN2 Reactions: While this compound is a primary halide and thus sterically accessible for SN2 attack, its reactivity is further enhanced by the adjacent π-system. The π-orbitals of the double bond overlap with the p-orbitals in the trigonal bipyramidal transition state, lowering its energy and accelerating the reaction rate. This makes it significantly more reactive than bromocyclohexane. Its reactivity is often compared to that of benzyl (B1604629) bromide, which is also highly reactive in SN2 reactions due to similar transition state stabilization from the adjacent benzene (B151609) ring. stackexchange.com Conversely, vinylic halides like 1-bromocyclohexene are essentially unreactive under SN2 conditions because the backside attack pathway is blocked by the ring and hindered by the electron density of the double bond. libretexts.org

In elimination reactions, this compound also demonstrates superior reactivity.

E1 and E2 Reactions: Compared to its saturated analog bromocyclohexane, 3-bromocyclohexene (B24779) (a related allylic halide) reacts faster in both E1 and E2 reactions. askfilo.comcutm.ac.invaia.com In an E1 reaction, the enhanced rate is due to the formation of the resonance-stabilized allylic cation. askfilo.com In an E2 reaction, the transition state leading to the formation of a conjugated diene (1,3-cyclohexadiene) is more stable than the transition state leading to the isolated double bond of cyclohexene. askfilo.com This stabilization of the product is reflected in the transition state, resulting in a lower activation energy and a faster reaction rate.

| Compound | Relative SN1 Rate | Relative SN2 Rate | Relative E2 Rate | Key Reason for Reactivity |

| This compound | High | High | High | Forms resonance-stabilized allylic carbocation/transition state; forms conjugated diene product. quora.comaskfilo.com |

| (Bromomethyl)cyclohexane | Very Low | Moderate | Moderate | Forms unstable primary carbocation; lacks electronic stabilization for substitution/elimination. |

| 1-Bromocyclohexene | Unreactive | Unreactive | Lower | Forms highly unstable vinylic carbocation; backside attack is hindered. libretexts.org |

| Bromocyclohexane | Low | Low | Moderate | Forms a secondary carbocation; transition state is not electronically stabilized. askfilo.com |

Unique Chemical Transformations Enabled by this compound

The specific arrangement of functional groups in this compound makes it a valuable precursor for synthesizing molecules with specific structural motifs, particularly conjugated systems and various heterocycles.

One of the most significant transformations is its use as a precursor to 1,3-cyclohexadiene . Through an E2 elimination reaction, typically promoted by a strong, non-nucleophilic base, this compound readily loses HBr to form the conjugated diene. orgsyn.orgpressbooks.pub 1,3-Cyclohexadiene is a valuable building block in organic synthesis, most notably as a diene component in Diels-Alder reactions to construct bicyclic systems. msu.eduwikipedia.org

The dual reactivity of this compound—the electrophilic carbon of the bromomethyl group and the nucleophilic double bond—allows for a range of unique transformations. It serves as a versatile building block for introducing the cyclohexenyl-methyl moiety into larger molecules.

Synthesis of Fused Heterocycles: Allylic halides are common starting materials for the synthesis of heterocyclic compounds. sioc-journal.cnmdpi.comipb.pt For instance, the reaction of this compound with various nucleophiles can initiate cyclization reactions. Reaction with a nitrogen-based nucleophile could lead to the formation of nitrogen-containing heterocycles, while reaction with oxygen or sulfur nucleophiles could yield oxygen- or sulfur-containing rings, respectively.

Solvolysis and Ambident Reactivity: During SN1-type reactions, such as solvolysis in a nucleophilic solvent like hot ethanol, the intermediate allylic carbocation is resonance-stabilized. vaia.compearson.com This means the positive charge is shared between the primary carbon of the methyl group and the tertiary carbon at position 3 of the ring. A nucleophile can attack at either of these electrophilic sites, leading to a mixture of products. This ambident electrophilicity is a unique feature of allylic systems like this compound and is not observed in its saturated analog.

Diels-Alder Reactions: While the diene formed from this compound is a key reagent, the molecule itself can act as a dienophile in Diels-Alder reactions, although the unsubstituted double bond is not highly activated. libretexts.org More significantly, the bromomethyl group can be converted into other functionalities that can either activate or participate in subsequent intramolecular reactions after an initial cycloaddition.

Stereochemical and Conformational Aspects Influencing the Reactivity of this compound

The reactivity of this compound is profoundly influenced by the stereochemistry of the cyclohexene ring, which adopts a half-chair conformation. In this conformation, the substituents at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position.

For 3-substituted cyclohexenes bearing an electronegative substituent, such as the bromomethyl group, the pseudo-axial conformation is significantly stabilized. This preference is contrary to what is typically observed in saturated cyclohexane (B81311) rings, where bulky groups favor the equatorial position to minimize steric hindrance. This stabilization is attributed to a stereoelectronic effect known as "double bond - no bond" resonance, where the σ* anti-bonding orbital of the C-Br bond can overlap with the π-orbital of the adjacent double bond. This interaction stabilizes the conformer where the bromomethyl group is in the pseudo-axial orientation.

This conformational preference has critical implications for reactivity, particularly for E2 elimination reactions. The E2 mechanism requires a specific anti-periplanar geometry, where the abstracted proton and the leaving group are oriented at 180° to each other. In a cyclohexene ring, this translates to a requirement for both the β-hydrogen and the leaving group to be in axial-like positions. The inherent preference of the bromomethyl group for the pseudo-axial position facilitates this arrangement for certain β-hydrogens, thereby influencing the regioselectivity and rate of elimination reactions.

Another critical factor is allylic strain , also known as A(1,3) strain. This refers to the steric strain between a substituent on the sp2 carbon of the alkene and a substituent at the allylic (C3) position. wikipedia.org In the case of this compound, there is potential for steric interaction between the bromomethyl group and the hydrogen at C2. This strain influences the conformational equilibrium between the pseudo-axial and pseudo-equatorial forms, which in turn affects the accessibility of the electrophilic carbon for SN2 attack and the geometric arrangement for E2 elimination. The magnitude of this strain can dictate the preferred reaction pathway and the stereochemical outcome of reactions. wikipedia.orgresearchgate.net

| Factor | Description | Influence on Reactivity |

| Half-Chair Conformation | The cyclohexene ring exists in a non-planar half-chair form. | Determines the spatial relationship (pseudo-axial/pseudo-equatorial) of the bromomethyl group. |

| Pseudo-Axial Preference | The bromomethyl group preferentially occupies the pseudo-axial position due to stabilizing stereoelectronic effects. | Facilitates E2 eliminations requiring a diaxial-like arrangement; influences the approach trajectory of nucleophiles in SN2 reactions. |

| Allylic Strain (A(1,3)) | Steric repulsion between the C3-substituent (bromomethyl) and the C2-substituent (hydrogen). wikipedia.org | Affects the conformational equilibrium, potentially favoring conformations that are either more or less reactive depending on the specific reaction mechanism. researchgate.net |

| Resonance-Stabilized Cation | The intermediate allylic carbocation in SN1 reactions has two resonance structures. vaia.com | Allows for nucleophilic attack at two different carbon atoms, leading to a mixture of regioisomeric products. pearson.com |

Advanced Methodologies and Future Directions in 3 Bromomethyl Cyclohexene Research

Computational Chemistry and Theoretical Modeling of 3-(Bromomethyl)cyclohexene Reactions

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions involving this compound. Theoretical models, particularly those based on Density Functional Theory (DFT), allow researchers to investigate reaction mechanisms, predict product distributions, and analyze the stability of intermediates and transition states without the need for extensive empirical experimentation. researchgate.netmit.edu

Key areas of investigation include the modeling of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are characteristic of alkyl halides. pearson.com For this compound, a primary allylic halide, computational models can elucidate the energetic favorability of the SN2 pathway over the E2 pathway with various nucleophiles and bases. These models calculate activation energies (Ea) and reaction enthalpies (ΔH), providing a quantitative basis for predicting reaction outcomes. semanticscholar.org

Furthermore, theoretical studies are crucial for understanding the radical mechanism of allylic bromination, a common synthesis route for this compound using N-Bromosuccinimide (NBS). libretexts.orgchemistrysteps.com Computational models can map the potential energy surface of the reaction, detailing the stability of the allylic radical intermediate, which is stabilized by resonance. chemistrysteps.com This analysis helps explain the regioselectivity of the reaction and the potential for the formation of isomeric products through allylic rearrangement. masterorganicchemistry.com

Table 1: Theoretical Parameters for Competing Reaction Pathways of this compound

| Reaction Pathway | Key Parameters Modeled | Typical Computational Method | Insights Gained |

| SN2 Substitution | Transition State Geometry, Activation Energy (Ea), Reaction Enthalpy (ΔH) | DFT (e.g., B3LYP/6-311++G(d,p)) | Understanding reaction kinetics and steric hindrance effects of the nucleophile. rsc.org |

| E2 Elimination | Transition State Geometry, Activation Energy (Ea), Dihedral Angle of H-C-C-Br | DFT (e.g., B3LYP/6-311++G(d,p)) | Predicting the favorability of elimination vs. substitution with different bases. |

| Radical Abstraction | C-H Bond Dissociation Energy (BDE), Allylic Radical Stability | DFT, CCSD(T) | Identifying the most likely site of hydrogen abstraction in the initiation step. rsc.org |

| Allylic Rearrangement | Relative Energies of Isomeric Radicals, Rotational Barriers | DFT, CASSCF | Explaining the formation of constitutional isomers in certain reactions. masterorganicchemistry.com |

This table is illustrative and represents the types of data generated through computational studies rather than specific experimental results.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Characterization

The study of this compound's reactivity is greatly enhanced by advanced spectroscopic and analytical methods. These techniques allow for real-time monitoring of reaction progress and unambiguous characterization of the resulting products, which can often be a complex mixture of isomers.

In-situ spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for kinetic studies. By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic profiles can be established. This provides empirical data that can be used to validate the predictions of computational models.

For structural elucidation, multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for confirming the connectivity and stereochemistry of products, especially in cases where allylic rearrangements may occur. High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition of newly synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is also a standard technique for separating and identifying volatile components in a reaction mixture. nih.gov

Table 2: Application of Advanced Analytical Techniques in this compound Research

| Technique | Application | Information Obtained |

| In-situ FT-IR Spectroscopy | Real-time reaction monitoring | Rate of disappearance of C-Br bond stretch; appearance of new functional group vibrations. |

| In-situ NMR Spectroscopy | Real-time reaction monitoring & mechanistic studies | Changes in chemical shifts and integration of specific protons to track reactant consumption and product formation. |

| 2D NMR (COSY, HSQC) | Structural characterization of products | Proton-proton and proton-carbon correlations to establish molecular connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Exact mass measurements to confirm elemental composition. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of product mixtures | Retention times and mass fragmentation patterns for identifying isomers and byproducts. nih.gov |

Green Chemistry Principles in this compound Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis and subsequent reactions of this compound to reduce environmental impact and improve safety. ijesrr.orgjddhs.com This involves a shift away from hazardous reagents and solvents, maximizing atom economy, and utilizing energy-efficient methodologies. semanticscholar.org

A primary focus is on replacing traditional allylic bromination methods that use N-Bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl₄). libretexts.org Green alternatives include using safer solvents and developing catalytic systems that avoid stoichiometric waste. For instance, developing methods that use a catalytic source of bromine with an in-situ generated oxidizing agent can significantly reduce waste. nih.gov

Flow chemistry represents another significant green advancement. Performing reactions in continuous flow reactors offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and can improve yields and selectivity. nih.gov The zinc-mediated carboxylation of allylic halides to produce β,γ-unsaturated carboxylic acids has been successfully adapted to flow conditions, demonstrating a streamlined and efficient process that could be applied to derivatives of this compound. nih.gov Furthermore, the use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Table 3: Comparison of Traditional vs. Green Chemistry Approaches

| Principle | Traditional Method | Green Alternative |

| Reagents | Stoichiometric NBS for bromination | Catalytic bromination systems; Biocatalysis. |

| Solvents | Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂) | Ethyl acetate, 2-MeTHF, or solvent-free conditions. mdpi.com |

| Atom Economy | Moderate, produces succinimide (B58015) as a byproduct. | Higher, especially in addition reactions where all atoms are incorporated. ijesrr.org |

| Process | Batch processing | Continuous flow processing for improved safety and control. nih.gov |

| Energy | Conventional heating | Microwave-assisted synthesis, photocatalysis. mdpi.com |

Future Prospects and Untapped Research Avenues for this compound

While this compound is a known synthetic intermediate, its full potential remains to be explored. Future research is likely to focus on several key areas, leveraging its unique combination of a reactive allylic bromide and a modifiable cyclohexene (B86901) ring.

Advanced Materials Science : The cyclohexene moiety can participate in polymerization reactions. This compound could serve as a functional monomer to introduce reactive handles (the bromomethyl group) into polymer backbones. These functional groups could then be used for post-polymerization modification, allowing for the creation of tailored materials such as novel resins, coatings, or functional surfaces. smolecule.com

Pharmaceutical Scaffolding : Complex carbocyclic ring systems are common motifs in biologically active natural products and pharmaceuticals. eurekalert.org this compound is an attractive starting material for the stereoselective synthesis of more complex molecular architectures. Future work could focus on developing catalytic, asymmetric transformations to access chiral building blocks for drug discovery programs. Its ability to undergo various cycloaddition and cross-coupling reactions makes it a versatile platform for generating diverse molecular scaffolds. acs.org

Agrochemical Development : The structural motifs present in this compound are found in some classes of pesticides and herbicides. smolecule.com There is an opportunity to use it as a precursor for the synthesis and screening of new agrochemical candidates, potentially leading to compounds with improved efficacy or novel modes of action.

Development of Novel Catalytic Transformations : A significant research avenue is the discovery of new catalytic reactions that exploit the unique reactivity of this substrate. This includes developing novel metal-catalyzed cross-coupling reactions, enantioselective allylic alkylations, and catalytic cycloaddition reactions. Such advancements would not only expand the synthetic utility of this compound but also contribute fundamental knowledge to the field of organic synthesis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(Bromomethyl)cyclohexene in laboratory settings?

- Methodological Answer :

- Ventilation : Work in a well-ventilated fume hood to avoid inhaling vapors (flammable liquid hazard: H226) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant anti-static lab coats to prevent skin/eye contact and electrostatic discharge .

- Fire Safety : Use CO₂, dry powder, or foam extinguishers. Avoid water jets, as brominated decomposition products (e.g., HBr gas) may form .

- Spill Management : Collect spills using wet absorbent materials or vacuum systems. Avoid drainage contamination and ensure proper disposal .

Q. How should this compound be stored to maintain stability and prevent degradation?

- Methodological Answer :

- Store in airtight, corrosion-resistant containers (e.g., amber glass) under inert gas (N₂/Ar) to minimize oxidation .

- Keep at 2–8°C in a dry, ventilated area away from ignition sources. Regularly inspect containers for leaks or corrosion .

Q. What analytical techniques are recommended for confirming the purity of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference standards (e.g., CAS 2550-36-9) .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra for characteristic shifts (e.g., δ ~3.4 ppm for CH₂Br) .

Advanced Research Questions

Q. How can this compound be optimized as an alkylating agent in stereoselective synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity. Avoid protic solvents to reduce hydrolysis .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .

- Temperature Control : Maintain 0–5°C during alkylation to suppress side reactions (e.g., elimination to cyclohexene derivatives) .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions with this compound?

- Methodological Answer :

- Base Choice : Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to minimize β-hydride elimination .

- Steric Hindrance : Introduce bulky substituents near the bromomethyl group to favor Sₙ2 mechanisms over E2 .

- Kinetic Monitoring : Track reaction progress via in situ IR or NMR to adjust conditions dynamically .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states and activation energies for substitution/elimination pathways using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate solvent effects and catalyst interactions to optimize reaction media (e.g., dielectric constant ~37.5 for DMF) .

Q. What role does this compound play in polymer chemistry, particularly in crosslinking or copolymerization?

- Methodological Answer :

- Crosslinking Agent : Incorporate into polycarbonate or epoxy resins via radical-initiated chain-transfer reactions. Monitor molecular weight distributions via GPC .

- Copolymerization : React with cyclohexene oxide/CO₂ using dizinc catalysts to form polycarbonates. Kinetic studies show zero-order dependence on CO₂ pressure (1–40 bar) .

Q. How is this compound detected and quantified in complex biological matrices (e.g., plant metabolomics)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.